4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol
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Description
“4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol” is a chemical compound with the CAS Number: 91337-40-5 . Its IUPAC name is 4,4’- (propane-1,3-diylbis (oxy))bis (butan-1-ol) . The molecular weight of this compound is 220.31 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Antioxidant Properties and Mechanisms
Hydroxycinnamic acids (HCAs) , which share a functional relationship with the hydroxybutoxy group in the compound of interest, exhibit significant antioxidant properties. These compounds' structure-activity relationships have been extensively studied, revealing that modifications such as the presence of an unsaturated bond or alterations in the aromatic ring significantly influence their antioxidant activity. Such modifications can enhance the molecules' ability to donate hydrogen atoms or electrons, neutralizing free radicals and reducing oxidative stress (Razzaghi-Asl et al., 2013).
Antimicrobial and Biotechnological Applications
Chitosan , a biopolymer with a structure that facilitates extensive hydrogen bonding similar to that of hydroxy-containing compounds, demonstrates broad antimicrobial potential. The polymer's unique chemical structure, including reactive hydroxyl and amino groups, allows it to serve various technical and biomedical applications, including antimicrobial systems. Understanding chitosan's antimicrobial activity provides insights into optimizing formulations containing hydroxy-functionalized compounds for similar applications (Raafat & Sahl, 2009).
Role in Signal Transduction and Cell Differentiation
4-Hydroxy-2,3-nonenal (HNE) , a biologically active aldehyde produced through lipid peroxidation, which involves oxidative decomposition of polyunsaturated fatty acids, illustrates the signaling role of hydroxy-containing compounds. HNE and similar compounds can modulate significant biological events, including signal transduction, gene expression, and cell differentiation, indicating that hydroxy-functionalized compounds might also play roles in cellular signaling pathways (Dianzani, Barrera, & Parola, 1999).
Analytical Methods and Antioxidant Activity Determination
Analytical techniques for determining the antioxidant activity of compounds, including those based on hydrogen atom transfer (HAT) and electron transfer (ET), are critical for understanding the functional properties of hydroxy-containing compounds. These methods, such as ORAC (Oxygen Radical Absorbance Capacity) and FRAP (Ferric Reducing Antioxidant Power), provide essential data on a compound's ability to act as an antioxidant, contributing to its potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVLZUFQLDBNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCOCCCCO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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